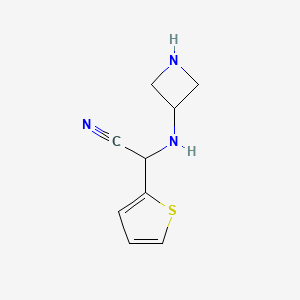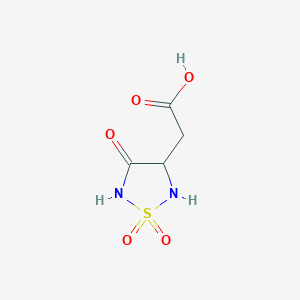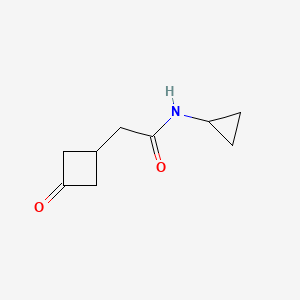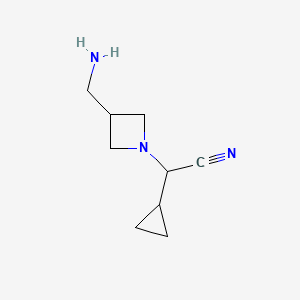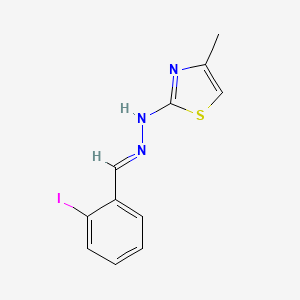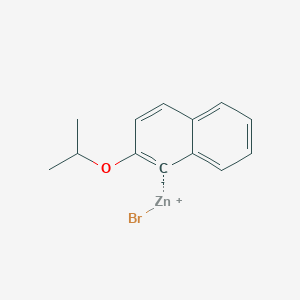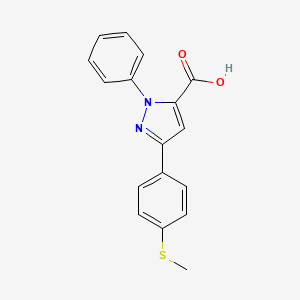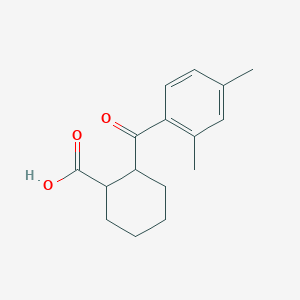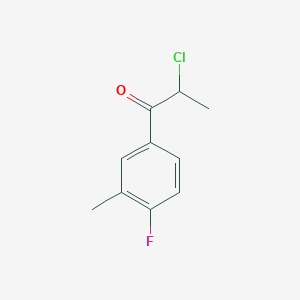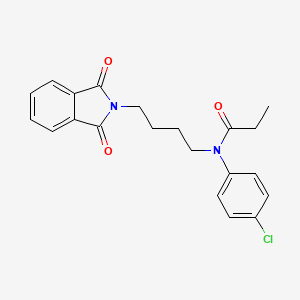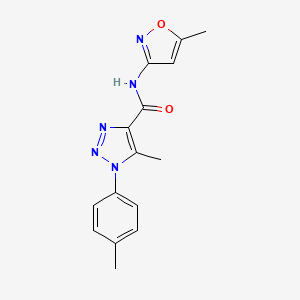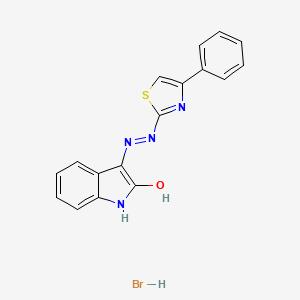
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indolin-2-one core, a phenylthiazole moiety, and a hydrazono linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide typically involves multiple steps, starting with the preparation of the indolin-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylthiazole moiety is then introduced via a condensation reaction with a thioamide and a halogenated benzene derivative. The final step involves the formation of the hydrazono linkage through a reaction with hydrazine or a hydrazine derivative, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenylthiazole or indolin-2-one moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced analogs with altered electronic properties.
Aplicaciones Científicas De Investigación
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving hydrazono and thiazole moieties.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique electronic, optical, or catalytic properties.
Mecanismo De Acción
The mechanism of action of (E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide involves its interaction with specific molecular targets and pathways. The hydrazono linkage and thiazole moiety may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The indolin-2-one core may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
(-)-Carvone: A natural compound from spearmint with bioactive properties.
Uniqueness
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide is unique due to its specific combination of structural features, including the indolin-2-one core, phenylthiazole moiety, and hydrazono linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C17H13BrN4OS |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
3-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-indol-2-ol;hydrobromide |
InChI |
InChI=1S/C17H12N4OS.BrH/c22-16-15(12-8-4-5-9-13(12)18-16)20-21-17-19-14(10-23-17)11-6-2-1-3-7-11;/h1-10,18,22H;1H |
Clave InChI |
VUEUOAXIXVUETL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=C(NC4=CC=CC=C43)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


